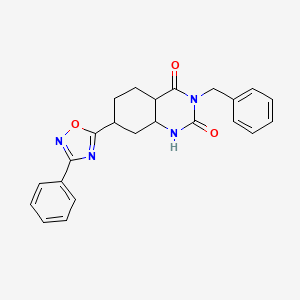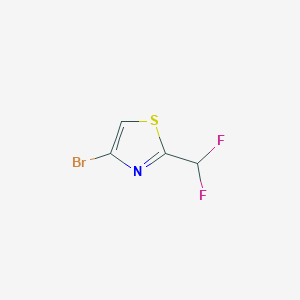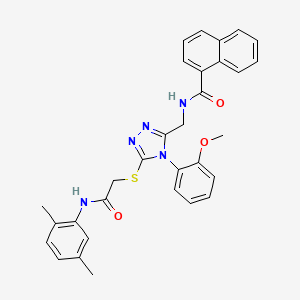![molecular formula C8H14N4O3S B2499224 N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide CAS No. 2228693-03-4](/img/structure/B2499224.png)
N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are small organic frameworks that have been identified to provide potent ligands for numerous receptors . They are extremely impactful in the field of medicine and related fields, acting as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Synthesis Analysis
The synthesis of such compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Molecular Structure Analysis
The molecular structure of this compound can be determined using various analytical methods. For instance, the method for determination of triazolopyrazine uses a liquid chromatograph Acquity H-Class (Waters) coupled with a simple QDa detector (Waters) . The detection was performed using positive electrospray and selected ion monitoring at m/z 193 .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include nitrosation, nitrites, and scavengers . These reactions were used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical methods. For instance, the 1 H NMR spectrum (500 MHz, DMSO-d 6), δ, ppm (J, Hz): 3.56 (2H, t, J = 5.7, 6-CH 2); 3.91 (3H, s, OCH 3); 4.50 (2H, t, J = 5.8, 5-CH 2); 4.58 (2H, s, 8-CH 2); 10.42 (2H, br. s, NH 2 +) .科学的研究の応用
Structural Studies and Synthesis
X-ray Powder Diffraction Studies : Dey et al. (2015) explored the structural study of nimesulidetriazole derivatives, including N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide. They used X-ray powder diffraction to determine the crystal structures and analyzed intermolecular interactions through Hirshfeld surfaces and fingerprint plots (Dey et al., 2015).
Anti-Acetylcholinesterase Activity : Holan et al. (1997) studied the synthesis and anti-acetylcholinesterase activity of some methanesulfonates, which may include derivatives of N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide (Holan et al., 1997).
Biochemical and Pharmacological Applications
Herbicidal Activity : A study discussed the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives of the chemical . These compounds showed promising herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
Pesticide Sorption in Soils : Spadotto and Hornsby (2003) developed a model for acidic pesticide sorption in soils, possibly relevant to compounds like N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide. This research helps understand how such compounds interact with soil environments (Spadotto & Hornsby, 2003).
Acetohydroxyacid Synthase Inhibition : Chen et al. (2009) synthesized a triazolopyrimidine-2-sulfonamide as an inhibitor of acetohydroxyacid synthase, an enzyme target in herbicidal activity. This research provides insights into the potential agricultural applications of similar compounds (Chen et al., 2009).
将来の方向性
The future directions in the research and development of this compound involve the creation of compound collections containing “privileged scaffolds” which may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc . There is also potential for further synthetic application of the library members for medicinally oriented synthesis .
特性
IUPAC Name |
N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3S/c1-16(13,14)9-6-8-11-10-7-2-4-15-5-3-12(7)8/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYMINOUCBYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=C2N1CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)
![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)

